

# Application Note: Analysis of (+)-Isononyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: (+)-isononyl acetate

Cat. No.: B1147620

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## Introduction

**(+)-Isononyl acetate** is a significant contributor to the fragrance and flavor industries, valued for its characteristic sweet, fruity, and floral aroma.<sup>[1][2][3]</sup> It is utilized in a variety of consumer products, including perfumes, cosmetics, and air fresheners.<sup>[1]</sup> As a key component in many formulations, the accurate and reliable identification and quantification of **(+)-isononyl acetate** are crucial for quality control, product development, and safety assessments.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that is well-suited for the analysis of volatile and semi-volatile organic compounds like **(+)-isononyl acetate**. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, allowing for the precise identification and quantification of the target analyte even in complex matrices.

This application note outlines a comprehensive protocol for the analysis of **(+)-Isononyl Acetate** using GC-MS. The described methodology is intended for researchers, scientists, and professionals in the drug development and chemical industries who require a robust and reproducible method for the analysis of this compound.

## Materials and Methods

### Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer is required. The system should be equipped with a split/splitless injector and an electron ionization (EI) source. An Agilent 7890A GC with a G7001B MS/MS detector or a similar system is suitable for this application.[4]

Reagents and Standards:

- **(+)-Isononyl acetate** standard (purity  $\geq 98\%$ )
- High-purity helium (carrier gas)
- Solvent for sample dilution (e.g., acetonitrile or hexane)
- Internal standard (e.g., Furfural-d4 or a suitable stable isotope-labeled analog)

Sample Preparation:

Samples containing **(+)-isononyl acetate** should be prepared by dissolving a known quantity in a suitable solvent, such as acetonitrile, to a final concentration within the calibration range.[4] For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest. An internal standard should be added to all samples and calibration standards to correct for variations in injection volume and instrument response.

## GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of **(+)-isononyl acetate**. These parameters may be optimized to suit the specific instrumentation and analytical requirements.

Parameter	Value
Gas Chromatograph	
Column	HP-5ms (30 m x 0.25 mm, 0.25 $\mu$ m) or equivalent non-polar capillary column
Inlet Temperature	250 °C (can be increased up to 295 °C for complex matrices)[4]
Injection Mode	Split (30:1 ratio recommended for good separation)[4]
Injection Volume	1 $\mu$ L
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay	3 min

## Results and Discussion

Under the specified GC conditions, **(+)-isononyl acetate** is expected to elute with a characteristic retention time. The Kovats retention index for isononyl acetate on a standard non-polar column is approximately 1162.[5] The mass spectrum of isononyl acetate obtained by EI-MS will show a characteristic fragmentation pattern that can be used for positive identification. The mass spectrum is characterized by a molecular ion peak (M<sup>+</sup>) at m/z 186.3 and several fragment ions.

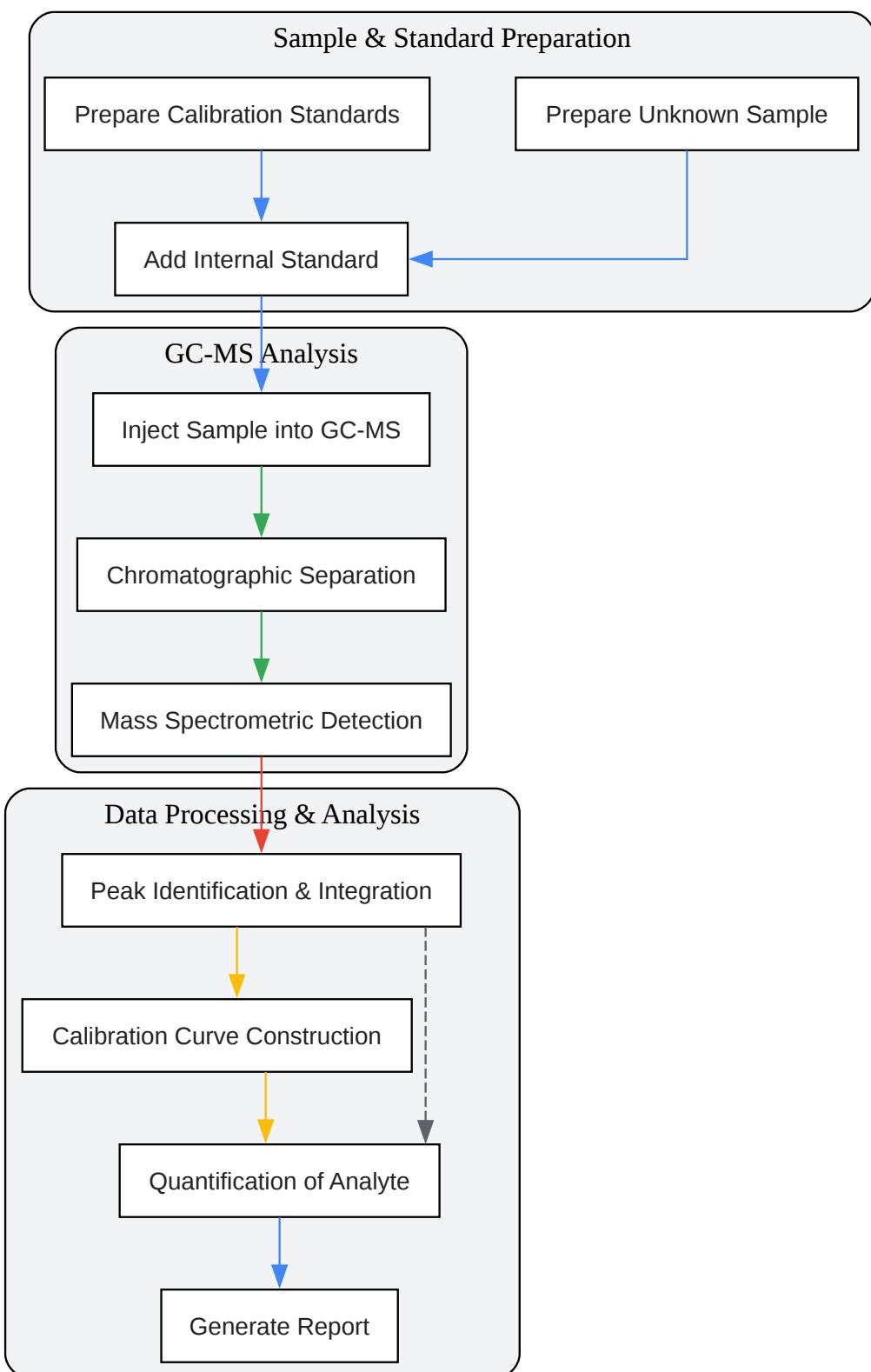
For quantitative analysis, a calibration curve should be constructed by plotting the ratio of the peak area of **(+)-isononyl acetate** to the peak area of the internal standard against the concentration of the analyte. The concentration of **(+)-isononyl acetate** in unknown samples can then be determined from this calibration curve.

## Experimental Protocol: GC-MS Analysis of **(+)-Isononyl Acetate**

- Instrument Preparation:
  - Ensure the GC-MS system is properly maintained and calibrated.
  - Set the GC and MS parameters as outlined in the table above.
  - Allow the system to equilibrate until a stable baseline is achieved.
- Standard and Sample Preparation:
  - Prepare a stock solution of **(+)-isononyl acetate** (e.g., 1000 µg/mL) in acetonitrile.
  - Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
  - Prepare an internal standard stock solution (e.g., 100 µg/mL).
  - Spike all calibration standards and samples with the internal standard to a final concentration of 10 µg/mL.
  - Prepare unknown samples by dissolving a known amount in acetonitrile and adding the internal standard.
- Data Acquisition:
  - Inject 1 µL of each calibration standard into the GC-MS system, starting with the lowest concentration.
  - Inject 1 µL of the unknown samples.

- Acquire data in both full scan and SIM mode. For SIM mode, monitor characteristic ions of **(+)-isononyl acetate** (e.g., m/z 72, 71, 69, 83, 73).[5]
- Data Analysis:
  - Identify the peak corresponding to **(+)-isononyl acetate** in the chromatograms based on its retention time and mass spectrum.
  - Integrate the peak areas for **(+)-isononyl acetate** and the internal standard.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  - Determine the concentration of **(+)-isononyl acetate** in the unknown samples using the regression equation from the calibration curve.

## Workflow Diagram

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Caption: Workflow for the GC-MS analysis of **(+)-isononyl acetate**.

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